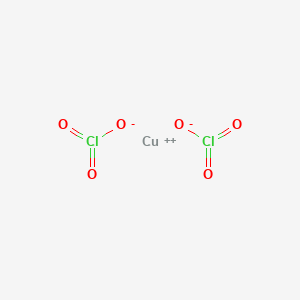
Cupric chlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper chlorate appears as a blue to green crystalline solid. Contact may cause irritation to skin, eyes, and mucous membranes. May be toxic by ingestion. It is used to make other chemicals.
Aplicaciones Científicas De Investigación
Chemical Properties and Characteristics
Cupric chlorate is characterized as a blue to green crystalline solid. It is known for its oxidizing properties, which make it useful in several chemical processes. The compound can be hazardous, causing irritation upon contact and potential toxicity if ingested .
Catalysis in Chemical Reactions
This compound serves as an effective catalyst in various chemical reactions. Its role is particularly significant in:
- Wacker Process : In this industrial process, this compound can act alongside palladium chloride to oxidize alkenes into aldehydes or ketones. This reaction is crucial for producing intermediates used in plastics and pharmaceuticals .
- Chlorination Reactions : this compound facilitates the chlorination of organic compounds, enhancing the efficiency of these reactions. It can promote the formation of chlorinated products from hydrocarbons under controlled conditions .
Organic Synthesis
The compound plays a vital role in organic chemistry:
- Synthesis of Biaryl Compounds : this compound is employed in coupling reactions such as the Ullmann reaction, where it aids in forming biaryl compounds from aromatic halides. These compounds are essential intermediates in dye and pharmaceutical manufacturing .
- Oxidation of Phenols : It can oxidize phenolic compounds to produce valuable products like quinones or coupled products through oxidative dimerization, which are significant in various chemical syntheses .
Environmental Applications
This compound has been investigated for its potential environmental applications:
- Wastewater Treatment : It is being studied for its effectiveness in treating wastewater through oxidation processes, where it helps break down organic pollutants .
- Copper Recovery : Research indicates that this compound can enhance copper recovery from chalcopyrite concentrates by forming stable complexes with chloride ions, improving extraction efficiency .
Pyrotechnics and Coloring Agents
In the field of pyrotechnics, this compound is utilized as a coloring agent due to its ability to emit blue-green flames when burned. This application is particularly popular in fireworks and other visual displays .
Data Table: Summary of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Catalysis | Used in Wacker process and chlorination reactions | Enhances reaction efficiency |
| Organic Synthesis | Facilitates biaryl compound synthesis and phenol oxidation | Produces important chemical intermediates |
| Environmental | Investigated for wastewater treatment and copper recovery | Improves pollutant degradation |
| Pyrotechnics | Acts as a coloring agent for blue-green flames | Enhances visual effects in displays |
Case Study 1: Wacker Process Optimization
A study demonstrated that incorporating this compound into the Wacker process significantly increased the yield of acetaldehyde from ethylene. The presence of cupric ions helped regenerate palladium catalysts more efficiently, reducing costs associated with catalyst replacement.
Case Study 2: Copper Recovery Enhancement
Research conducted on chalcopyrite leaching revealed that adding this compound improved copper extraction rates by forming stable complexes with chloride ions. This method showed promise for economically viable copper recovery from low-grade ores.
Propiedades
Número CAS |
26506-47-8 |
|---|---|
Fórmula molecular |
Cl2CuO6 |
Peso molecular |
230.45 g/mol |
Nombre IUPAC |
copper;dichlorate |
InChI |
InChI=1S/2ClHO3.Cu/c2*2-1(3)4;/h2*(H,2,3,4);/q;;+2/p-2 |
Clave InChI |
IJCCOEGCVILSMZ-UHFFFAOYSA-L |
SMILES |
[O-]Cl(=O)=O.[O-]Cl(=O)=O.[Cu+2] |
SMILES canónico |
[O-]Cl(=O)=O.[O-]Cl(=O)=O.[Cu+2] |
Key on ui other cas no. |
14721-21-2 26506-47-8 |
Descripción física |
Copper chlorate appears as a blue to green crystalline solid. Contact may cause irritation to skin, eyes, and mucous membranes. May be toxic by ingestion. It is used to make other chemicals. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















